N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide
Description
N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide is a complex organic compound characterized by its distinct molecular structure featuring a phenyl group, hydroxyphenyl group, and a hexahydrocyclopentapyrrole ring. This compound is of interest in various scientific research areas due to its potential biological activities and applications in medicine and industry.
Properties
IUPAC Name |
N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15(17-9-5-10-18(25)13-17)23-22(26)24-14-20(16-7-3-2-4-8-16)19-11-6-12-21(19)24/h2-5,7-10,13,15,19-21,25H,6,11-12,14H2,1H3,(H,23,26)/t15-,19?,20?,21?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONGSGOPLBOFF-GJUBGWGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)N2CC(C3C2CCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)NC(=O)N2CC(C3C2CCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide typically involves multi-step reactions. A common route starts with the condensation of a 3-hydroxyphenylethylamine derivative with a phenyl-substituted cyclopentane precursor under controlled conditions. This reaction is often catalyzed by strong acids or bases and performed under inert atmospheres to avoid side reactions.
Industrial Production Methods In an industrial setting, large-scale production of this compound involves the optimization of reaction parameters such as temperature, pressure, and the use of high-purity reagents. Automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes This compound can participate in various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the hydroxyl group on the phenyl ring can be oxidized to a carbonyl group under specific conditions, while the hexahydrocyclopentapyrrole ring can undergo reductive amination to introduce different functional groups.
Common Reagents and Conditions Common reagents used in reactions involving this compound include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. Typical reaction conditions may involve solvents like dichloromethane or methanol and temperatures ranging from -78°C to room temperature.
Major Products Formed from these Reactions The major products formed from these reactions vary depending on the specific reagents and conditions used. Oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
This compound has broad applications in scientific research:
Chemistry It serves as a valuable intermediate in the synthesis of complex organic molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology In biological research, it is investigated for its potential interactions with enzymes and receptors, providing insights into biochemical pathways and cellular processes.
Medicine Medicinal chemists explore this compound for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities. Its structural features make it a candidate for drug development and pharmacological studies.
Industry Industrially, it can be employed in the production of advanced materials, fine chemicals, and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide is intricate and involves interactions with multiple molecular targets. It may bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. Detailed studies reveal that the compound can affect signaling pathways, leading to changes in gene expression, protein function, and cellular behavior.
Comparison with Similar Compounds
List of Similar Compounds
N-Phenylhexahydrocyclopentapyrrole
3-Hydroxyphenylethylamine derivatives
Phenyl-substituted cyclopentanes
Hydroxyphenyl-substituted amides
Each of these similar compounds provides a different framework for exploring chemical reactivity and biological activities, but none offer the exact combination of properties found in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
